2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-(trifluoromethyl)-1H-pyrazole with a suitable precursor, followed by the introduction of the amino and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce new functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring and trifluoromethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-3-(2-(trifluoromethyl)phenyl)propanoic acid
- 2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
- 2-Amino-2-methyl-1-propanol
Uniqueness
Compared to similar compounds, 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10F3N3O2 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-amino-2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-7(12,6(15)16)4-14-3-2-5(13-14)8(9,10)11/h2-3H,4,12H2,1H3,(H,15,16) |
InChI Key |
DIEAPJBOESVKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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